molecular formula C8H17NO B8793016 5-Methylheptan-3-one oxime

5-Methylheptan-3-one oxime

Cat. No.: B8793016
M. Wt: 143.23 g/mol
InChI Key: CBVWMGCJNPPAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylheptan-3-one oxime is typically synthesized through the oximation of 5-methylheptan-3-one. The reaction involves the treatment of 5-methylheptan-3-one with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, under reflux conditions. The reaction proceeds as follows:

5-Methylheptan-3-one+Hydroxylamine Hydrochloride5-Methylheptan-3-one Oxime+Water\text{5-Methylheptan-3-one} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Water} 5-Methylheptan-3-one+Hydroxylamine Hydrochloride→5-Methylheptan-3-one Oxime+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting material and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Methylheptan-3-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the oxime group under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

5-Methylheptan-3-one oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methylheptan-3-one oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with receptor sites, influencing biological pathways. In medicinal chemistry, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation is crucial in the treatment of organophosphate poisoning .

Comparison with Similar Compounds

Similar Compounds

    5-Methylheptan-3-one: The parent ketone from which the oxime is derived.

    3-Heptanone oxime: A structurally similar oxime with a different alkyl substitution pattern.

    Acetone oxime: A simpler oxime with a similar functional group.

Uniqueness

5-Methylheptan-3-one oxime is unique due to its specific alkyl substitution, which imparts distinct physicochemical properties and biological activities. Its green, leafy odor makes it particularly valuable in the fragrance industry .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N-(5-methylheptan-3-ylidene)hydroxylamine

InChI

InChI=1S/C8H17NO/c1-4-7(3)6-8(5-2)9-10/h7,10H,4-6H2,1-3H3

InChI Key

CBVWMGCJNPPAAR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(=NO)CC

physical_description

Liquid

Origin of Product

United States

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